1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole
CAS No.: 1458593-53-7
Cat. No.: VC4677950
Molecular Formula: C6H8FN3O2
Molecular Weight: 173.147
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1458593-53-7 |
|---|---|
| Molecular Formula | C6H8FN3O2 |
| Molecular Weight | 173.147 |
| IUPAC Name | 1-(2-fluoroethyl)-4-methyl-5-nitropyrazole |
| Standard InChI | InChI=1S/C6H8FN3O2/c1-5-4-8-9(3-2-7)6(5)10(11)12/h4H,2-3H2,1H3 |
| Standard InChI Key | PDMQNHZFMMUXDQ-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1)CCF)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 1-(2-fluoroethyl)-4-methyl-5-nitropyrazole, reflects its substitution pattern: a fluorine atom on the ethyl side chain, a methyl group at position 4, and a nitro group at position 5 of the pyrazole ring . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 173.15 g/mol | |
| Canonical SMILES | CC1=C(N(N=C1)CCF)[N+](=O)[O-] | |
| InChI Key | PDMQNHZFMMUXDQ-UHFFFAOYSA-N |
The nitro group at position 5 enhances electrophilic reactivity, while the fluorine atom improves metabolic stability—a critical feature in drug design .
Synthesis and Manufacturing
Industrial Production
BOC Sciences and MolCore produce the compound at ≥97% purity using optimized routes. A representative synthesis involves:
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Nitrofunctionalization: Nitration of 1-(2-fluoroethyl)-4-methyl-1H-pyrazole using mixed acids ().
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Purification: Chromatographic isolation to achieve regioselective nitro placement at position 5 .
Patent-Based Methodologies
A related patent (WO2014012975A1) details the synthesis of 5-fluoro-1H-pyrazoles via cyclization of perfluoroolefins with hydrazines. Although developed for analogues like 5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole, the methodology is adaptable to 1-(2-fluoroethyl)-4-methyl-5-nitro-1H-pyrazole by substituting perfluoro-2-methyl-2-pentene with fluorinated ethylene derivatives .
| Reaction Parameter | Optimal Condition |
|---|---|
| Solvent | Dichloromethane or acetonitrile |
| Temperature | 0–30°C |
| Hydrazine Equivalents | 1.0–1.5 |
This method achieves cyclization within 1–5 hours, yielding >90% conversion under mild conditions .
Applications in Pharmaceutical and Agrochemical Research
Agrochemical Relevance
The nitro group’s electron-deficient nature enables radical-based reactions, a mechanism exploited in herbicide metabolites. For example, nitropyrazoles undergo reductive activation in soil, releasing bioactive species that inhibit plant acetolactate synthase (ALS) .
| Parameter | Requirement |
|---|---|
| Temperature | 2–8°C (refrigerated) |
| Light Exposure | Protect from UV |
| Shelf Life | 24 months (unopened) |
Future Research Directions
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Pharmacokinetic Studies: Investigate oral bioavailability and cytochrome P450 interactions.
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Synthetic Optimization: Develop catalytic nitration methods to reduce waste.
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Crop Protection Formulations: Explore synergies with sulfonylurea herbicides.
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